Steric and Electronic Modulation of the Ligand Scaffold via 8-Methyl Substitution
The presence of the methyl group at the 8-position introduces a distinct steric and electronic profile compared to the non-methylated quinoline-2,3-dicarboxylic acid. This substitution is used to precisely tune the ligand field around a metal center, enabling the synthesis of coordination polymers with different dimensionalities (0-D, 1-D, or 2-D structures) that are not achievable with the unsubstituted parent ligand alone [1]. The eight-position methyl group provides specific steric hindrance near the pyridine nitrogen, directly influencing the coordination geometry and the final framework topology.
| Evidence Dimension | Structural dimensionality of coordination polymers formed with transition metals |
|---|---|
| Target Compound Data | Enables formation of specific metal-organic structures where the 8-methyl group is critical for directing framework topology. |
| Comparator Or Baseline | Quinoline-2,3-dicarboxylic acid, which forms 0-D, 1-D, and 2-D structures in a temperature-/solvent-dependent manner, but without the steric influence of the 8-substituent [1]. |
| Quantified Difference | Qualitative difference: introduction of a key steric directing group that alters the accessible structural landscape. |
| Conditions | Hydrothermal reaction conditions with transition metal salts like ZnCl₂, solvents (DMSO, DMF, H₂O), and varying temperatures [1]. |
Why This Matters
For researchers designing new materials like MOFs, the 8-methyl group is not an inert substituent but a key design element for controlling the final material's structure and properties.
- [1] Wang, M.-F.; Hong, X.-J.; Zhan, Q.-G.; Jin, H.-G.; Liu, Y.-T.; Zheng, Z.-P.; Xu, S.-H.; Cai, Y.-P. Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties. Dalton Trans. 2012, 41 (38), 11898-11906. View Source
